molecular formula C17H18Cl2N4O3 B2807119 N-(2,3-dichlorophenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide CAS No. 1171341-95-9

N-(2,3-dichlorophenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide

Cat. No.: B2807119
CAS No.: 1171341-95-9
M. Wt: 397.26
InChI Key: LAUNZZPMZYULSQ-UHFFFAOYSA-N
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Description

N-(2,3-Dichlorophenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide is a structurally complex acetamide derivative featuring:

  • A 2,3-dichlorophenyl group attached to the acetamide nitrogen.
  • A pyrazole ring substituted with a methyl group at position 5 and a morpholine-4-carbonyl moiety at position 2.

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N4O3/c1-11-9-14(17(25)22-5-7-26-8-6-22)21-23(11)10-15(24)20-13-4-2-3-12(18)16(13)19/h2-4,9H,5-8,10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUNZZPMZYULSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2=C(C(=CC=C2)Cl)Cl)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-(2,3-Dichlorophenyl)-2-[4-Phenyl-2-(1H-Pyrazol-1-yl)-1H-Imidazol-1-yl]Acetamide (Compound 7o)

  • Structural Differences :
    • Replaces the morpholine-carbonyl-pyrazole group with a phenyl-imidazole-pyrazole system.
    • Lacks the solubilizing morpholine moiety.
  • Physical Properties :
    • Melting Point : 130–132°C (lower than many analogs, suggesting reduced crystallinity).
    • Solubility : Poor solubility in common solvents, preventing HRMS analysis.
  • Functional Implications :
    • The imidazole-pyrazole system may enhance antimicrobial activity but limits solubility, reducing bioavailability compared to the target compound.

2-(2,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)Acetamide

  • Structural Differences :
    • Substitutes the morpholine-carbonyl group with a dihydro-pyrazol-4-yl ring.
    • Contains a 2,4-dichlorophenyl group instead of 2,3-dichlorophenyl.
  • Crystallographic Features: Forms R₂²(10) hydrogen-bonded dimers via N–H⋯O interactions, enhancing thermal stability (m.p. 473–475 K).
  • Functional Implications :
    • The dihydro-pyrazole ring may confer metabolic stability but reduces aromaticity compared to the target compound’s fully unsaturated pyrazole.

N-(4-Chlorophenyl)-2-[4-Phenyl-2-(1H-Pyrazol-1-yl)-1H-Imidazol-1-yl]Acetamide (Compound 7n)

  • Structural Differences :
    • Uses a 4-chlorophenyl group instead of 2,3-dichlorophenyl.
    • Shares the phenyl-imidazole-pyrazole system of 7o.
  • Physical Properties :
    • Melting Point : 155–159°C (higher than 7o, likely due to better crystal packing).
    • Solubility : Moderate, enabling full spectroscopic characterization (HRMS, NMR).

Etoberzanid (N-(2,3-Dichlorophenyl)-4-(Ethoxymethoxy)Benzamide)

  • Structural Differences :
    • Replaces the pyrazole-morpholine-acetamide backbone with a benzamide-ethoxymethoxy system.
  • Functional Implications :
    • Classified as a pesticide, indicating the dichlorophenyl group’s role in agrochemical activity. The target compound’s pyrazole-morpholine system may offer improved solubility and target specificity.

Key Comparative Data

Property Target Compound Compound 7o Compound in Etoberzanid
Chlorophenyl Substitution 2,3-Dichloro 2,3-Dichloro 2,4-Dichloro 2,3-Dichloro
Heterocyclic System Pyrazole-Morpholine Imidazole-Pyrazole Dihydro-Pyrazole Benzamide
Melting Point Not Reported 130–132°C 473–475 K (~200°C) Not Reported
Solubility Likely Improved* Poor Moderate Low (Agrochemical use)
Hydrogen Bonding Potential N–H⋯O Not Reported R₂²(10) Dimers Not Reported

*Inferred from morpholine’s solubilizing effect.

Research Implications

  • Synthetic Challenges : The morpholine-carbonyl group in the target compound may require specialized coupling agents (e.g., carbodiimides) or protection-deprotection strategies, as seen in analogous syntheses .
  • Biological Activity : The dichlorophenyl-pyrazole core is associated with antimicrobial and pesticidal activity, while the morpholine group could enhance CNS penetration in pharmaceutical applications .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing N-(2,3-dichlorophenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves multi-step reactions:

Pyrazole ring formation : Condensation of hydrazine derivatives with β-ketoesters under reflux (e.g., ethanol, 80°C) to form the 5-methylpyrazole core.

Morpholine-4-carbonyl incorporation : Acylation using morpholine-4-carbonyl chloride in dichloromethane with triethylamine as a base (0–5°C, 2 hours).

Acetamide coupling : Reacting the intermediate with 2-chloroacetonitrile in DMF using K₂CO₃ (room temperature, 12 hours) .

  • Optimization : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., DMF for polar intermediates) and temperature to suppress side reactions like hydrolysis of the morpholine moiety .

Q. How is structural characterization of this compound performed to confirm purity and identity?

  • Analytical workflow :

  • 1H/13C NMR : Assign peaks using deuterated DMSO to confirm substituent positions (e.g., dichlorophenyl protons at δ 7.2–7.5 ppm; morpholine carbonyl at ~165 ppm).
  • LC-MS : Verify molecular ion ([M+H]+ at m/z 441.32) and fragmentation patterns.
  • Elemental analysis : Validate C, H, N, Cl content (±0.3% deviation) .
    • Purity : Assess via HPLC (C18 column, acetonitrile/water gradient, >95% purity threshold) .

Q. What experimental approaches are used to determine physicochemical properties (e.g., solubility, logP)?

  • Solubility : Shake-flask method in PBS (pH 7.4) and DMSO, quantified by UV-Vis spectroscopy (λmax ~260 nm) .
  • logP : Reverse-phase HPLC using a calibration curve with octanol-water partition coefficients of reference compounds .
  • pKa : Potentiometric titration in water/DMSO mixtures (4:1) to account for low aqueous solubility .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced target affinity?

  • Methods :

  • Molecular docking : Use AutoDock Vina to predict binding modes to targets (e.g., kinase enzymes) with morpholine carbonyl as a hydrogen bond acceptor .
  • QSAR : Develop models correlating substituent electronic parameters (Hammett σ) with bioactivity data .
    • Validation : Synthesize top-scoring virtual hits and test in enzyme inhibition assays (IC₅₀ determination) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Case example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:

  • Assay conditions : ATP concentration (1 mM vs. 10 µM) affects competitive inhibition .
  • Compound stability : Check for morpholine ring hydrolysis in aqueous buffers via LC-MS .
    • Resolution : Replicate studies under standardized conditions (e.g., 10 µM ATP, pH 7.4, 37°C) and validate compound integrity post-assay .

Q. How are structure-activity relationship (SAR) studies designed to probe the role of the dichlorophenyl group?

  • SAR workflow :

Analog synthesis : Replace 2,3-dichlorophenyl with mono-halogenated (e.g., 3-chloro) or electron-rich (e.g., methoxy) aryl groups.

Bioactivity testing : Compare IC₅₀ in enzyme assays and cytotoxicity in HEK293 cells.

Data analysis : Correlate substituent electronegativity with potency (e.g., dichloro > monochloro in hydrophobic binding pockets) .

Q. What methodologies assess metabolic stability in vitro?

  • Protocol :

  • Liver microsomes : Incubate compound (1 µM) with human microsomes (0.5 mg/mL), NADPH (1 mM), and PBS (37°C).
  • Quantification : LC-MS/MS to measure parent compound depletion over 60 minutes (t₁/₂ calculation) .
    • Metabolite ID : Use high-resolution MS/MS to detect hydroxylation or morpholine ring oxidation products .

Q. How are synergistic effects with co-administered therapeutics evaluated?

  • Experimental design :

  • Combination index : Treat cells with compound + cisplatin (fixed ratio) and calculate synergy via Chou-Talalay method.
  • Mechanistic studies : Western blot for apoptosis markers (e.g., caspase-3 cleavage) .

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